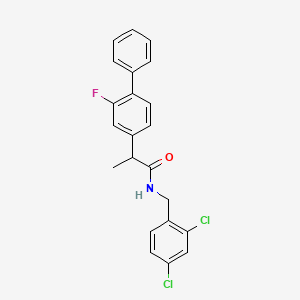

C22H18Cl2FNO

Description

Historical Context of Research on Flubendiamide (B33115)

The journey of Flubendiamide began in 1993 when its parent structure was discovered by the Japanese company Nihon Nohyaku during a research program focused on pyrazinedicarboxamide herbicides. researchgate.net Further research into more potent substituents led to the synthesis of the insecticidal compound, later named flubendiamide, in 1998. researchgate.net

Following its synthesis, Flubendiamide was co-developed by Nihon Nohyaku and Bayer CropScience AG. researchgate.net It represents the first commercially available insecticide from the benzenedicarboxamide (or phthalic acid diamide) chemical class. researchgate.netacs.org Its registration in Japan occurred in 2007, marking its official entry as a novel tool for pest management. researchgate.net This development was significant as it introduced a new mode of action for controlling insect pests, particularly those that had developed resistance to existing insecticides. epa.gov

Table 1: Key Milestones in the Research and Development of Flubendiamide

| Year | Milestone | Significance |

|---|---|---|

| 1993 | Discovery of the parent structure by Nihon Nohyaku. researchgate.net | Identified during a herbicide research program, laying the foundation for a new class of insecticides. |

| 1998 | Synthesis of Flubendiamide. researchgate.netresearchgate.net | Creation of the specific insecticidal compound with a novel chemical structure. |

| 2007 | Registered for use in Japan. researchgate.net | First commercial introduction of a phthalic acid diamide (B1670390) insecticide. |

Significance of Flubendiamide in Contemporary Academic Research

Flubendiamide's primary significance in academic research lies in its unique mode of action. It selectively activates insect ryanodine (B192298) receptors, which are intracellular calcium channels critical for muscle function. researchgate.net This mechanism is distinct from most conventional insecticides that target the nervous system. researchgate.net The high selectivity for insect RyRs over their mammalian counterparts is a major area of investigation, offering a pathway to develop more targeted and safer pest control agents. nih.gov Research has shown that Flubendiamide exhibits over 500-fold greater selectivity for insect receptors compared to mammalian ones. mdpi.com

This high degree of selectivity makes Flubendiamide a valuable tool in integrated pest management (IPM) programs, as it has minimal effects on many non-target and beneficial organisms. epa.gov Furthermore, its novel mode of action means there is no known cross-resistance with other major insecticide classes, making it crucial for insecticide resistance management (IRM) strategies. epa.gov Academic studies frequently explore its efficacy against a broad spectrum of lepidopteran pests, which are among the most destructive agricultural pests globally. nih.gov

Table 2: Research Findings on the Biological Selectivity of Flubendiamide

| Target Receptor | Organism Type | Observed Effect | Selectivity Factor |

|---|---|---|---|

| Ryanodine Receptor (RyR) | Insects (especially Lepidoptera) | Strong activation, leading to uncontrolled Ca2+ release and paralysis. researchgate.net | >500-fold higher for insect receptors. mdpi.com |

| Ryanodine Receptor (RyR) | Mammals | Very low activity. nih.gov |

Scope and Objectives of Academic Inquiry into Flubendiamide

Academic inquiry into Flubendiamide is multifaceted, with several key objectives driving the research. A primary goal is to elucidate the precise molecular interactions between Flubendiamide and the insect ryanodine receptor. Studies have used radioligand binding assays and photoaffinity labeling to identify the binding sites, revealing that Flubendiamide binds to a site distinct from ryanodine and other classes of diamide insecticides like chlorantraniliprole (B1668704). nih.govacs.org Research has indicated that the transmembrane domain of the insect RyR is crucial for forming the action site for Flubendiamide. acs.orgnih.gov

Another major area of research is the environmental fate and metabolism of Flubendiamide. fao.org Scientists investigate its persistence in soil and water, as well as its degradation pathways. researchgate.net A primary metabolite is des-iodo flubendiamide, formed through photolysis and metabolism. researchgate.netresearchgate.net Studies focus on determining its half-life under various environmental conditions to understand its potential for accumulation. epa.gov Research has also explored microbial degradation as a potential method for bioremediation. nih.gov

Finally, Flubendiamide serves as a lead compound in the development of new insecticidal analogues. rsc.org By modifying its chemical structure, researchers aim to create new compounds with improved efficacy, a broader spectrum of activity, or enhanced environmental profiles. rsc.org

Table 3: Environmental Persistence of Flubendiamide

| Environment | Condition | Half-Life (DT50) |

|---|---|---|

| Terrestrial Field | Loamy sand to silt loam soils | 210 to 770.2 days. epa.gov |

| Aquatic | Anaerobic water/sediment system | 127 to 364 days. epa.gov |

| Soil | Degradation at 25°C | ~225.3 days. researchgate.net |

| Soil | Degradation at 40°C | ~189.4 days. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H18Cl2FNO |

|---|---|

Molecular Weight |

402.3 g/mol |

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-2-(3-fluoro-4-phenylphenyl)propanamide |

InChI |

InChI=1S/C22H18Cl2FNO/c1-14(22(27)26-13-17-7-9-18(23)12-20(17)24)16-8-10-19(21(25)11-16)15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,26,27) |

InChI Key |

PVQRTODVOFEVPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Flubendiamide

Retrosynthetic Analysis of Flubendiamide (B33115)

A retrosynthetic analysis of Flubendiamide reveals that the molecule can be deconstructed into three primary building blocks: a phthaloyl moiety, an aliphatic amine moiety, and an aromatic amine moiety. nih.govresearchgate.net The two amide bonds are the most logical points for disconnection. This approach simplifies the complex structure into more readily synthesizable precursors.

The primary disconnections are:

C-N bond disconnection of the two amide linkages, leading to a phthalic acid derivative and two separate amine-containing fragments.

Further disconnection of the aromatic amine moiety involves breaking the C-C bond between the aniline (B41778) ring and the heptafluoroisopropyl (B10858302) group. researchgate.net

The aliphatic amine can be traced back to simpler starting materials through disconnection of the C-S bond.

This analysis highlights the key synthons and, consequently, the crucial intermediates required for the total synthesis of Flubendiamide.

Key Synthetic Intermediates and Precursors

Key Intermediates in Flubendiamide Synthesis

| Intermediate Name | Chemical Structure | Role in Synthesis |

| 3-Iodophthalic acid | A substituted phthalic acid | Forms the core phthaloyl moiety of Flubendiamide. dissertationtopic.net |

| 2-amino-4-chloro-N,N-dimethylbenzamide | A substituted aniline | Precursor to the aromatic amine portion of the molecule. |

| 2-amino-2-methyl-1-(methylthio)propan-1-one | An amino acid derivative | Provides the aliphatic amine component. |

| 2-methyl-4-(perfluoropropan-2-yl)aniline | A fluorinated aniline | A key building block for the aromatic amine moiety. nih.gov |

The synthesis of 3-Iodophthalic acid is a significant step and can be achieved from 3-nitrophthalic acid through a one-pot reduction and diazotization process, which is suitable for industrial-scale production. dissertationtopic.net The fluorinated aniline intermediates are also crucial, and their efficient synthesis is a key focus in developing cost-effective production methods for Flubendiamide. nih.gov

Established Synthetic Routes to Flubendiamide

Several synthetic routes to Flubendiamide have been established, employing both linear and convergent strategies. These routes are often multi-step processes involving the sequential formation of the amide bonds. dissertationtopic.net

Multi-step syntheses are common for complex molecules like Flubendiamide. A typical approach involves:

Preparation of the Phthalic Acid Moiety : This often starts with the synthesis of 3-Iodophthalic acid from precursors like 3-nitrophthalic acid. dissertationtopic.net The introduction of the iodine atom can be accomplished via a Sandmeyer reaction on the corresponding amino phthalic acid. researchgate.net

Synthesis of the Amine Components : The aliphatic and aromatic amines are synthesized separately. The synthesis of the aromatic amine often involves a radical reaction to introduce the heptafluoroisopropyl group onto the aniline side chain. researchgate.net

Sequential Amide Bond Formation : The two amines are introduced in a regioselective manner, starting from the phthalic anhydride (B1165640) or a related intermediate. researchgate.netdissertationtopic.net This stepwise approach allows for controlled synthesis and purification of intermediates.

One-pot reaction strategies have been explored to improve efficiency by reducing the need for isolation and purification of intermediates, thereby streamlining the operational process. dissertationtopic.net

Both convergent and linear strategies have been applied to the synthesis of Flubendiamide.

The choice between these strategies often depends on factors such as the availability of starting materials, the complexity of the individual synthetic steps, and the desired scale of production.

Novel and Green Chemistry Approaches in Flubendiamide Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. jddhs.comejcmpr.com This has led to research into novel and green chemistry approaches for the synthesis of Flubendiamide.

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and reduced waste generation.

Palladium-Catalyzed Reactions : Research has explored the use of palladium catalysts for C-H bond activation in the synthesis of Flubendiamide. researchgate.net This approach can potentially simplify the synthesis by avoiding the need for pre-functionalized starting materials.

Oxidation Catalysts : In the final steps of some synthetic routes, an oxidation reaction is required. The use of catalysts such as nitric acid and manganese acetate (B1210297) with air as the oxidant has been reported, providing a more environmentally benign alternative to stoichiometric oxidants. google.comgoogle.com

Cost-Effective Catalysts : To reduce costs, research has focused on replacing expensive catalysts like palladium on carbon (Pd/C) with more economical alternatives such as iron(III) oxyhydroxide on carbon (FeO(OH)/C) in combination with hydrazine hydrate for reduction steps. dissertationtopic.net

These catalytic methods are at the forefront of efforts to make the synthesis of Flubendiamide more sustainable and economically viable. The principles of green chemistry, such as waste reduction and the use of less hazardous substances, continue to drive innovation in the synthesis of this important insecticide. jddhs.comunibo.it

Sustainable Reaction Conditions and Solvents

The pursuit of green chemistry principles in pesticide synthesis is crucial for minimizing environmental impact. In the synthesis of Flubendiamide and its analogues, several strategies have been explored to incorporate more sustainable practices.

One notable advancement is the utilization of air as a clean and economical oxidizing agent. In a patented method for preparing Flubendiamide, air is bubbled through the reaction mixture in the presence of nitric acid and manganese acetate, which act as catalysts. This approach offers a significant environmental advantage by replacing harsher oxidizing agents, thereby reducing costs and minimizing acidic waste. The raw material conversion rate under these conditions can exceed 99%, highlighting the efficiency of this sustainable method.

The choice of solvents is another critical aspect of sustainable synthesis. While solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC) are effective for the synthesis of Flubendiamide, research into greener alternatives is ongoing in the broader field of amide synthesis. The development of bio-based solvents and the use of water as a solvent are key areas of investigation to reduce reliance on volatile organic compounds. ethz.ch For the synthesis of related diamide (B1670390) insecticides, the use of biomass-derived solvents such as 2-methyltetrahydrofuran and γ-valerolactone has been explored. ethz.ch

The table below summarizes some of the sustainable approaches that have been investigated in the synthesis of Flubendiamide and related compounds.

| Sustainable Approach | Description | Key Advantages |

|---|---|---|

| Use of Air as Oxidant | Air is used as the primary oxidizing agent in the final oxidation step of the synthesis. | Reduces cost, minimizes acidic waste, and is readily available. |

| Alternative Catalysts | Replacement of precious metal catalysts like Pd/C with more abundant and recyclable alternatives such as FeO(OH)/C. nih.gov | Lowers production costs and simplifies catalyst recycling. nih.gov |

| One-Pot Synthesis | Combining multiple reaction steps into a single pot without isolating intermediates. nih.gov | Reduces operational steps, solvent usage, and waste generation. nih.gov |

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is a critical step in the industrial synthesis of Flubendiamide to ensure high yields and purity. Research has focused on fine-tuning various factors, including temperature, reaction time, and the concentration of reactants and catalysts.

In the synthesis of Flubendiamide analogues, a careful screening of bases, solvents, and reaction temperatures has been shown to be crucial for achieving high yields. For example, in the chemoselective alkylation of a key intermediate, the use of 1.5 equivalents of cesium carbonate (Cs2CO3) as the base in DMF at a controlled temperature of 25°C for 30 minutes resulted in excellent yields of the desired product. researchgate.net This highlights the sensitivity of the reaction to specific conditions and the potential for significant yield improvement through systematic optimization.

A patented industrial preparation of Flubendiamide provides specific examples of how reaction parameters are optimized to maximize yield. The process utilizes air oxidation catalyzed by nitric acid and manganese acetate. The following table illustrates the impact of varying reaction conditions on the final product yield.

| Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Catalyst Composition | Raw Material Conversion Rate (%) | Product Yield (%) |

|---|---|---|---|---|---|

| DMF | 70 | 8 | Nitric Acid, 2g Manganese Acetate | >99 | - |

| DMAC | 90 | 5 | Nitric Acid, 2g Manganese Acetate | >99 | ~84 |

| DMF | 105 | 8 | Nitric Acid, 5g Manganese Acetate | >99 | ~88 |

The data indicates that while a high conversion rate of the starting material is consistently achieved, the final isolated yield of Flubendiamide is influenced by the choice of solvent, reaction temperature, and catalyst amount. For instance, increasing the temperature from 90°C in DMAC to 105°C in DMF, along with an adjustment in the amount of manganese acetate, led to an improvement in the product yield from approximately 84% to 88%. Further optimization of the proportion of raw materials and the recovery of catalysts can also contribute to improved yields and reduced by-products in the synthesis of key intermediates. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of Flubendiamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Flubendiamide (B33115), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence for its complex framework, which consists of a phthaloyl moiety, an aliphatic amide group, and a heptafluoroisopropyl-substituted anilide moiety.

1D NMR (¹H, ¹³C, ¹⁹F) Spectral Analysis for Flubendiamide

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei within a molecule.

¹H NMR: The proton NMR spectrum of Flubendiamide reveals distinct signals for each unique proton. Key diagnostic signals include those for the aromatic protons on the two separate ring systems, the methyl groups, and the two distinct amide (N-H) protons, which have been observed at chemical shifts around 8.428 ppm. The integration of these signals confirms the number of protons in each specific environment, while the splitting patterns (multiplicity) provide information about adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum displays signals for each unique carbon atom in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl), which is essential for confirming the presence of the phthalic acid diamide (B1670390) core and the various substituents. For analogues of Flubendiamide, ¹³C NMR is routinely used for structural confirmation.

¹⁹F NMR: Given the presence of a heptafluoroisopropyl (B10858302) group, ¹⁹F NMR is a crucial tool. This technique is highly sensitive and provides signals for the fluorine atoms, with chemical shifts that are characteristic of their specific electronic environment. The presence of the -C(CF₃)₂CF₃ group would be unambiguously confirmed by its signature pattern in the ¹⁹F spectrum.

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Assignments

Two-dimensional NMR experiments are vital for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): The H-H COSY experiment has been used to establish the connectivity of protons that are coupled to each other, typically through two or three bonds. This technique confirms the arrangement of protons within the aromatic rings and the aliphatic side chain by identifying which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to four bonds). This is critical for connecting the individual fragments of the Flubendiamide structure, such as linking the aromatic rings to the amide carbonyl carbons and confirming the placement of the various substituent groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For Flubendiamide, NOESY data can confirm the three-dimensional conformation of the molecule. It has been effectively used in studies of Flubendiamide-related impurities to confirm the spatial relationship between atoms and differentiate positional isomers.

Mass Spectrometric (MS) Methodologies for Flubendiamide

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For Flubendiamide, HRMS analysis confirms its elemental composition by matching the experimentally measured mass to the theoretically calculated mass with a very low margin of error. The data for the protonated molecule ([M+H]⁺) is presented below.

| Ion Formula | Ion Type | Calculated Mass (Da) | Observed Mass (m/z) | Reference |

|---|---|---|---|---|

| C₂₃H₂₃F₇IN₂O₄S | [M+H]⁺ | 683.0312 | 683.0306 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and fragmented to produce

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction of Flubendiamide and its Derivatives

The crystallographic data for this derivative revealed a monoclinic crystal system with the space group Cc. researchgate.net The unit cell parameters were determined to be a = 19.762(3) Å, b = 24.690(4) Å, c = 12.106(2) Å, and β = 113.696(2)°. researchgate.net This detailed structural information is invaluable for computational modeling and for understanding the structure-activity relationships within this class of insecticides. researchgate.net Similarly, the structure of another derivative, N2-[1,1-dimethyl-2-(methoxy)ethyl]-3-iodo-N1-[4-(3,3-dichloro-2-propenyloxy)-3-(trifluoromethyl)phenyl]-1,2-benzenedicarboxamide, has also been determined by X-ray diffraction, contributing to the broader understanding of this chemical family. researchgate.net

| Crystallographic Parameter | Value for Flubendiamide Derivative |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 19.762(3) |

| b (Å) | 24.690(4) |

| c (Å) | 12.106(2) |

| β (°) | 113.696(2) |

| V (ų) | 5408.8(15) |

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form, where each form has a different arrangement of molecules in the crystal lattice. google.comub.edu Different polymorphs can exhibit varying physical properties, such as solubility and stability, which can be critical in the formulation of agrochemical products. ub.edu

Currently, there is limited publicly available research focused specifically on the polymorphism or crystal engineering of flubendiamide. However, the study of polymorphism is a significant area in agrochemical research, as selecting a more active or stable crystalline form of an insecticide can improve product efficacy and shelf-life. rsc.orgresearchgate.net The principles of crystal engineering, which involve the design of crystalline structures based on an understanding of intermolecular interactions, are applied to create new solid forms of active ingredients with desired properties. ub.edu While specific studies on flubendiamide are not detailed in the provided search results, the general importance of this field in developing effective and reliable agrochemical products is well-established. google.comrsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a key analytical tool for identifying the functional groups within a molecule. edinst.com These techniques measure the vibrations of molecular bonds, which occur at characteristic frequencies. nih.gov IR and Raman are complementary, as their selection rules differ; IR activity depends on a change in the dipole moment, while Raman activity depends on a change in polarizability. edinst.comnih.gov

For a complex molecule like flubendiamide, the IR and Raman spectra would exhibit a series of bands corresponding to its various functional groups. Key expected vibrations would include:

N-H stretching: From the amide groups, typically appearing in the region of 3300-3500 cm⁻¹.

C=O stretching: From the two amide carbonyl groups, usually found in the 1630-1680 cm⁻¹ range.

Aromatic C-H and C=C stretching: From the phenyl rings, occurring at approximately 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

S=O stretching: From the sulfonyl group, which gives rise to strong bands typically between 1300-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

C-F stretching: From the heptafluoroisopropyl group, which would show very strong absorptions in the 1100-1300 cm⁻¹ region.

While a detailed spectral analysis of flubendiamide was not found in the search results, the table below provides a generalized representation of the expected vibrational bands based on its known functional groups and typical ranges for those groups found in various sources. spectroscopyonline.comcigrjournal.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Amide (N-H) | Stretching | 3300 - 3500 | IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |

| Amide (C=O) | Stretching | 1630 - 1680 | IR |

| Aromatic C=C | Stretching | 1400 - 1600 | IR, Raman |

| Sulfonyl (S=O) | Asymmetric Stretching | 1300 - 1350 | IR |

| Sulfonyl (S=O) | Symmetric Stretching | 1140 - 1180 | IR |

| C-F | Stretching | 1100 - 1300 | IR |

Chiroptical Spectroscopy for Stereochemical Elucidation

Flubendiamide possesses a chiral center at the carbon atom of the aliphatic amide moiety to which the 1,1-dimethyl-2-(methylsulfonyl)ethyl group is attached. This means that flubendiamide can exist as two non-superimposable mirror images, known as enantiomers. Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD), are essential for determining the absolute configuration (the actual three-dimensional arrangement of atoms) of chiral molecules. researchgate.net

The differential interaction of left and right circularly polarized light with a chiral molecule provides the basis for these techniques. researchgate.net While specific chiroptical studies on flubendiamide were not identified in the search results, this type of analysis is crucial in the broader field of pesticide chemistry. Different enantiomers of a chiral pesticide can exhibit significantly different biological activities and metabolic fates. researchgate.net For instance, studies on other chiral insecticides, like fluralaner, have shown that one enantiomer can be substantially more active than the other. researchgate.net Therefore, elucidating the stereochemistry of flubendiamide would be a critical step in understanding its bioactivity on a molecular level and for potential development of enantiomerically pure formulations. The combination of chiroptical spectroscopy with X-ray analysis is often used to unambiguously assign the absolute configuration of complex chiral molecules. researchgate.net

Theoretical and Computational Chemistry Studies of Flubendiamide

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are foundational for understanding a molecule's intrinsic characteristics. However, detailed public-domain studies applying these methods specifically to Flubendiamide (B33115) are not extensively available. The following sections outline the types of analyses that are typically performed and their theoretical importance.

Electronic Structure and Molecular Orbital Analysis (DFT, ab initio)

Density Functional Theory (DFT) and ab initio methods are used to solve the Schrödinger equation (or a simplified form) for a molecule, providing information about its electronic distribution and orbital energies.

Key Parameters from Electronic Structure Analysis:

| Parameter | Description | Significance for Flubendiamide |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. It represents the ability to donate electrons. | The energy and location of the HOMO would indicate regions of the molecule susceptible to electrophilic attack and involved in charge-transfer interactions. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. It represents the ability to accept electrons. | The energy and location of the LUMO would indicate regions susceptible to nucleophilic attack and are crucial for understanding electronic transitions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | This gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability, which can be relevant for its biological activity and degradation pathways. |

| Electron Density Distribution | The probability of finding an electron at a particular point in space. | This helps identify electron-rich and electron-deficient areas of the molecule, which are key to understanding intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | MEP maps visualize the charge distribution, highlighting positive (electrophilic) and negative (nucleophilic) sites, which are crucial for predicting non-covalent interactions with its biological target. |

While specific HOMO-LUMO energy values for Flubendiamide are not found in the reviewed literature, such calculations would be instrumental in rationalizing its chemical behavior and interaction with the ryanodine (B192298) receptor.

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Computational methods can predict various types of spectra, which can be used to interpret experimental data or to predict the spectral features of a molecule before its synthesis.

NMR (Nuclear Magnetic Resonance) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This involves calculating the magnetic shielding tensors for each nucleus. Comparing predicted spectra with experimental data helps in confirming the molecular structure and assigning signals.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions. The calculations provide the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. This analysis helps to understand the electronic transitions, often related to π-systems within the molecule.

IR (Infrared) Spectroscopy: The vibrational frequencies of a molecule can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum, with characteristic peaks for functional groups (e.g., C=O, N-H, C-F), can be compared with experimental IR data to confirm the molecular structure and analyze bonding.

Specific predicted spectroscopic data for Flubendiamide is not publicly available.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of Flubendiamide is not rigid; rotation around single bonds allows it to adopt various conformations. Conformational analysis aims to identify the stable (low-energy) conformations and the energy barriers between them.

This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. The results identify the global minimum energy conformation (the most stable structure) and other local minima. Understanding the preferred conformation is crucial, as the bioactive conformation—the shape the molecule adopts when binding to its target—is often a low-energy conformer.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the movements and interactions of atoms and molecules over time. This method is particularly useful for understanding the behavior of a molecule in a biological environment.

Solvation Effects and Intermolecular Interactions

The biological activity of a molecule occurs in an aqueous environment. MD simulations can model how Flubendiamide interacts with water molecules (solvation). These simulations provide insights into:

Solvation Free Energy: The energy change associated with transferring a molecule from a vacuum to a solvent. This is important for understanding its solubility and partitioning behavior.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between Flubendiamide and surrounding water molecules, which influences its solubility and conformation.

Intermolecular Interactions: Analysis of van der Waals and electrostatic interactions with the solvent.

While general MD simulation methodologies are well-established, specific studies detailing the solvation of Flubendiamide were not identified in the reviewed literature.

Protein-Ligand Docking Simulations (specifically for insect targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like Flubendiamide) when bound to a second molecule (a receptor, like the ryanodine receptor) to form a stable complex. mdpi.com These simulations are critical for understanding the mechanism of action of insecticides.

Flubendiamide targets the ryanodine receptor (RyR), an intracellular calcium channel crucial for muscle contraction in insects. nih.gov Docking studies have been instrumental in elucidating how Flubendiamide and other diamide (B1670390) insecticides bind to and activate this receptor.

Binding Site and Interactions: Computational studies, often combined with cryo-electron microscopy (cryo-EM) and mutagenesis data, have identified the binding site for diamide insecticides within the transmembrane domain of the insect RyR. nih.govwur.nl Molecular docking simulations have revealed that Flubendiamide binds to a pocket at the interface of different domains, inducing a conformational change that locks the channel in an open state, leading to uncontrolled calcium release and paralysis. researchgate.net

A molecular docking study of Flubendiamide with the diamondback moth (DBM) RyR Repeat34 domain showed a remarkable binding affinity. mdpi.com The simulations identified key intermolecular interactions stabilizing the complex.

Key Interacting Residues and Forces: Docking studies have identified specific amino acid residues in the insect RyR that are critical for binding Flubendiamide. The interactions are typically a combination of:

Hydrogen Bonds: Formed between polar groups on Flubendiamide and amino acid residues.

Hydrophobic Interactions: Involving the nonpolar parts of the insecticide and hydrophobic residues in the binding pocket.

Halogen Bonds: The iodine and fluorine atoms on Flubendiamide can participate in halogen bonding, which is an important non-covalent interaction.

π-Interactions: Cation-π or π-π stacking interactions involving the aromatic rings of Flubendiamide.

One study performed molecular docking of Flubendiamide against a B-DNA dodecamer and the DBM RyR Repeat34 domain. The results indicated that Flubendiamide fits snugly into a region of the DNA's minor groove, stabilized by hydrogen bonds and halogen (fluorine) interactions. nih.gov When docked with the RyR domain, it showed a strong binding affinity, interacting with key amino acid residues. nih.gov

Table of Key Findings from Flubendiamide Docking Studies:

| Study Focus | Target Protein | Key Findings | Citations |

| Binding Mechanism | Insect Ryanodine Receptor (RyR) | Flubendiamide binds to the transmembrane domain, inducing a conformational change that opens the Ca²⁺ channel. | nih.govresearchgate.net |

| Binding Affinity | Diamondback Moth (DBM) RyR Repeat34 Domain | Displayed a remarkable binding affinity, indicating a strong and stable interaction. | mdpi.comnih.gov |

| Intermolecular Forces | DBM RyR and B-DNA | Binding is stabilized by a combination of hydrogen bonds, hydrophobic contacts, and halogen (fluorine) interactions. | nih.gov |

| Selectivity | Insect vs. Mammalian RyRs | Flubendiamide shows high selectivity for insect RyRs, which is explained by differences in the amino acid residues within the binding pocket. nih.govacs.org | nih.govacs.org |

| Resistance Mechanisms | Mutant Insect RyRs | Docking studies on resistant insect strains (e.g., with G4946E or I4790M mutations) show how these mutations can cause steric hindrance or loss of contact points, reducing binding affinity. | researchgate.net |

These computational docking studies provide a detailed molecular basis for the potent insecticidal activity of Flubendiamide, its selectivity towards insects, and the mechanisms by which insects can develop resistance. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (specifically for insecticidal activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of flubendiamide, QSAR studies are instrumental in identifying the key molecular features that govern its insecticidal potency. While comprehensive 3D-QSAR studies specifically focused on a wide range of flubendiamide analogues are not extensively detailed in publicly available literature, research on structurally related anthranilic diamides and other RyR modulators provides a strong basis for understanding the structural requirements for activity.

These studies typically involve the generation of 3D models of the compounds, calculation of various molecular descriptors (e.g., steric, electronic, hydrophobic), and subsequent statistical analysis to build a predictive model. The insecticidal activity is often expressed as the negative logarithm of the concentration that causes 50% mortality (pLC50) or inhibition (pIC50).

Key Findings from QSAR Studies on Related Diamide Insecticides:

Importance of the Phthalic Acid Moiety: The arrangement of the substituents on the phthalic acid ring is crucial for activity. The presence and position of halogen atoms, such as the iodine in flubendiamide, significantly influence the compound's interaction with the receptor.

Role of the Anilide Moiety: The nature and substitution pattern on the anilide ring are critical for potent insecticidal effects. The heptafluoroisopropyl (B10858302) group in flubendiamide is a key contributor to its high efficacy.

Contribution of the Aliphatic Amide Linker: The linker connecting the phthalic acid and anilide moieties plays a role in maintaining the optimal conformation of the molecule for binding to the ryanodine receptor.

Illustrative Data from Flubendiamide Analogues:

To illustrate the principles of QSAR, the following interactive table presents the insecticidal activity (LC50) of flubendiamide and some of its synthesized analogues against the oriental armyworm (Mythimna separata). These data highlight how modifications to the chemical structure can impact insecticidal potency.

| Compound | R Group Modification | LC50 (mg L⁻¹) against M. separata |

| Flubendiamide | Reference | 0.0412 |

| Analogue 8h | Alkoxyhexafluoroisopropyl moiety | 0.0512 |

| Analogue 8k | Variation in the alkoxyhexafluoroisopropyl moiety | 0.0722 |

| Analogue 8i | Further variation in the alkoxy group | 0.0868 |

| Analogue 8f | Different alkoxy group substitution | 0.2158 |

Data sourced from studies on novel analogues of flubendiamide. nih.gov

The data indicates that even subtle changes in the molecular structure can lead to significant variations in insecticidal activity, a principle that forms the foundation of QSAR modeling.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful methods to elucidate reaction mechanisms at a molecular level, providing insights into transition states, activation energies, and reaction pathways. For flubendiamide, computational approaches have been primarily applied to understand its interaction with the target ryanodine receptor and to predict its metabolic fate, rather than the detailed mechanisms of its chemical synthesis or degradation reactions from a quantum mechanical perspective.

Interaction with the Ryanodine Receptor:

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a ligand (flubendiamide) and its receptor (RyR). These studies have been crucial in understanding the species selectivity of flubendiamide.

Molecular Docking: These studies predict the preferred binding orientation of flubendiamide within the binding pocket of the insect RyR. They have helped to identify key amino acid residues that form hydrogen bonds and hydrophobic interactions with the insecticide, stabilizing the complex.

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the flubendiamide-RyR complex over time, revealing how the insecticide binding induces conformational changes in the receptor that lead to the opening of the calcium channel. These simulations have also been used to explore the differences in binding between insect and mammalian RyRs, explaining the high selectivity of flubendiamide. nih.gov

Metabolic Degradation Pathways:

Flubendiamide undergoes degradation in the environment, and computational studies can help to predict the likely degradation products and pathways. One of the major metabolites of flubendiamide is des-iodo flubendiamide, formed by the removal of the iodine atom from the phthalic acid ring.

While detailed quantum mechanical studies on the reaction mechanism of this de-iodination are not widely reported, computational chemistry can be used to model the thermodynamics and kinetics of such reactions. For instance, Density Functional Theory (DFT) calculations could be employed to:

Calculate the bond dissociation energy of the C-I bond.

Model the interaction of flubendiamide with potential catalysts or reactants in the environment that could facilitate the de-iodination process.

Determine the relative stability of flubendiamide and its des-iodo metabolite.

The following table summarizes the known metabolic transformation of flubendiamide and the potential computational approaches to study the mechanism.

| Reaction Type | Transformation | Potential Computational Elucidation Method |

| De-iodination | Flubendiamide → des-iodo flubendiamide | DFT (Bond Dissociation Energy, Transition State Search) |

| Hydroxylation | Oxidation of methyl groups to primary alcohols | QM/MM simulations of enzymatic reactions |

| Amide Bond Cleavage | Hydrolysis of the amide linkage | DFT calculations of hydrolysis pathways |

These computational approaches are vital for predicting the environmental fate of flubendiamide and for designing new insecticides with improved degradation profiles.

Molecular Target Identification and Characterization in Insects

The primary molecular target of flubendiamide in insects has been identified as the ryanodine receptor (RyR), a large ion channel responsible for regulating the release of calcium from intracellular stores. epa.gov, nih.gov This specificity for insect RyRs is a key factor in its selective toxicity. nih.gov

Flubendiamide's interaction with the insect ryanodine receptor has been extensively studied using radioligand binding assays. nih.gov These studies have provided direct evidence that flubendiamide acts as a potent modulator of the RyR Ca2+ release channel. nih.gov, researchgate.net Research using house fly muscle membranes demonstrated that flubendiamide interacts with a binding site on the RyR complex. nih.gov However, this site is distinct from the binding site of ryanodine itself and also from the site where anthranilic diamide insecticides, such as chlorantraniliprole (B1668704), bind. nih.gov, acs.org, scispace.com

These investigations revealed that the binding sites for flubendiamide, chlorantraniliprole, and ryanodine are allosterically coupled. nih.gov, acs.org This means that the binding of one ligand can influence the binding of another at a different site on the same receptor complex. For example, the binding of flubendiamide can stimulate the binding of [3H]ryanodine, indicating a conformational change in the receptor that favors ryanodine binding. nih.gov This allosteric interaction underscores a complex regulatory mechanism within the insect RyR that is exploited by diamide insecticides. researchgate.net The discovery of these distinct but coupled binding sites suggests that the potential for cross-resistance between phthalic and anthranilic diamides might be minimized. nih.gov, acs.org

| Ligand | Target Site on Insect RyR | Interaction Type | Reference |

| Flubendiamide | Phthalic Diamide Site | Allosteric Modulator | nih.gov, acs.org |

| Chlorantraniliprole | Anthranilic Diamide Site | Allosteric Modulator | nih.gov, acs.org |

| Ryanodine | Ryanodine Site | Classical Agonist | nih.gov, scispace.com |

A critical feature of flubendiamide is its high degree of selectivity for insect RyRs over their mammalian counterparts. acs.org, researchgate.net This selectivity is a major contributor to its favorable safety profile for non-target organisms. nih.gov Studies comparing the effects on insect versus mammalian RyRs have shown that flubendiamide has almost no effect on mammalian type 1 ryanodine receptors (RyR1). researchgate.net, nih.gov

Molecular characterization studies have begun to unravel the basis for this species-specific action. Research involving the cloning of the RyR from the lepidopteran silkworm (Bombyx mori) revealed that flubendiamide's binding site is located within the transmembrane domain of the insect RyR, specifically within amino acids 4111-5084. nih.gov, researchgate.net When this transmembrane domain in the silkworm RyR was replaced with the corresponding sequence from a rabbit RyR isoform, the sensitivity to flubendiamide was significantly reduced. nih.gov Further research has indicated that the N-terminus of the receptor is also a structural requirement for flubendiamide-induced activation. nih.gov, researchgate.net

There is also specificity among different insect orders. Flubendiamide shows particularly high activity against lepidopteran pests. epa.gov In contrast, radioligand studies revealed no specific binding of flubendiamide to the RyRs of the honey bee (Apis mellifera), a hymenopteran. researchgate.net This lack of a high-affinity binding site contributes to the compound's lower toxicity to this beneficial insect. researchgate.net

Cellular and Subcellular Effects in Insect Physiology

Flubendiamide's interaction with the RyR at the molecular level triggers a cascade of events at the cellular and subcellular levels, primarily disrupting calcium homeostasis in muscle cells. researchgate.net

The primary physiological effect of flubendiamide is the activation of RyRs, which function as calcium release channels located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells. researchgate.net, researchgate.net Flubendiamide locks the RyR in an open state, causing a sustained and uncontrolled release of Ca2+ ions from the SR into the cytoplasm. researchgate.net, nih.gov This action disrupts the precise regulation of intracellular calcium, which is essential for normal muscle function. nih.gov

This massive and unregulated release of stored Ca2+ leads to a depletion of the internal calcium stores. researchgate.net The immediate consequence of the elevated cytoplasmic Ca2+ concentration is the induction of forceful and irreversible muscle contractions. researchgate.net This leads to symptoms such as rapid feeding cessation, muscle paralysis, lethargy, and ultimately, the death of the insect. researchgate.net Studies have shown that the flubendiamide-induced Ca2+ transients are independent of the extracellular calcium concentration, confirming that the effect is due to the release from internal stores. nih.gov Interestingly, this robust calcium release also stimulates Ca2+ pump activity, which attempts to resequester the excess calcium, though this is insufficient to counteract the massive release triggered by the insecticide. researchgate.net

| Event | Cellular Location | Consequence | Reference |

| RyR Activation | Sarcoplasmic Reticulum | Channel locked in an open state | researchgate.net |

| Ca2+ Release | Cytoplasm | Uncontrolled efflux from SR | researchgate.net, nih.gov |

| Depletion of Stores | Sarcoplasmic Reticulum | Internal Ca2+ levels drop | researchgate.net |

| Muscle Contraction | Muscle Fibers | Sustained, irreversible contraction | researchgate.net |

| Paralysis | Whole Insect | Loss of motor function | researchgate.net, nih.gov |

The action of flubendiamide is concentrated within the neuromuscular tissues of insects. researchgate.net, nih.gov The RyRs targeted by flubendiamide are located on the sarcoplasmic and endoplasmic reticulum of muscle cells, post-synaptic to the neuromuscular junction. nih.gov By directly targeting the muscle's calcium-regulating machinery, flubendiamide bypasses the need to act on neurotransmitter receptors or voltage-gated ion channels in the nerve cell membrane, which are the targets for many other classes of insecticides. researchgate.net

The uncontrolled muscle contractions induced by flubendiamide effectively disrupt the function of the entire neuromuscular system. nih.gov This leads to a complete loss of motor control, resulting in the characteristic symptoms of flaccid paralysis and the inability to feed. researchgate.net While the primary target is the muscle cell, the disruption of calcium homeostasis can also have secondary effects on neuronal cells, as observed in the honey bee antenna, where flubendiamide was shown to impair normal calcium signaling. nih.gov, researchgate.net

Biochemical Pathways Affected by Flubendiamide in Insects

The insecticidal action of flubendiamide stems from its profound impact on one of the most critical biochemical signaling pathways: calcium homeostasis. Calcium is a universal second messenger that regulates a vast array of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. researchgate.net

By targeting the RyR, flubendiamide specifically disrupts the precise spatial and temporal control of intracellular calcium concentrations. nih.gov The sustained release of calcium from the sarcoplasmic reticulum overwhelms the cell's capacity to buffer or pump the ion out, leading to a prolonged state of high cytoplasmic calcium. This disruption is the central biochemical lesion from which all other toxic effects follow. The effect on the calcium balance is achieved irrespective of sodium or potassium ion balance, highlighting its novel biochemical action. researchgate.net This specific mode of action distinguishes flubendiamide from insecticides that affect nerve-impulse transmission pathways, such as those targeting acetylcholinesterase or sodium channels. researchgate.net

Derivatization and Structural Modification Research on Flubendiamide

Design Principles for Flubendiamide (B33115) Analogues

The molecular structure of Flubendiamide is generally considered to have three main parts available for modification: the phthaloyl moiety (part A), the aliphatic amine moiety (part B), and the aromatic amine moiety (part C). researchgate.netnih.gov Research into analogues has focused on modifying these sections to enhance efficacy, broaden the insecticidal spectrum, reduce production costs, or lower toxicity to non-target organisms. nih.gov

A primary design strategy involves the modification of the aromatic amine moiety (part C), as the heptafluoroisopropyl (B10858302) group is crucial for high insecticidal activity but is derived from expensive starting materials. nih.gov To address this, researchers have designed analogues that replace this group with other fluorinated functionalities. nih.gov One such approach is the introduction of an alkoxyhexafluoroisopropyl group, a concept inspired by the structure of the acaricide pyflubumide, which contains a methoxy-substituted hexafluoroisopropyl group. nih.govrsc.org The inclusion of fluorine is a common strategy in pesticide design to alter chemical attributes like lipophilicity and stability, and to improve stereochemical specificity. nih.govacs.org

Another key design principle is "scaffold hopping," where the core chemical framework is replaced with a structurally different but functionally similar one. This has led to the development of meta-diamides, a significant structural modification from the ortho-diamide structure of Flubendiamide. researchgate.net

Synthesis of Novel Flubendiamide Derivatives

The synthesis of new Flubendiamide derivatives is a critical area of research, involving both modifications to the central scaffold and the introduction of a wide array of substituents.

A significant structural modification has been the shift from the ortho-diamide scaffold of Flubendiamide to meta-diamide structures. This drastic alteration of the core led to the discovery of new insecticidal compounds like broflanilide (B1440678). researchgate.net This demonstrates that the fundamental arrangement of the amide functionalities on the aromatic ring is a viable point for major structural redesign in the quest for novel insecticides.

A major focus of synthetic efforts has been the introduction of new substituents, particularly on the aromatic amine moiety. Researchers have developed efficient synthetic routes for novel anilines containing alkoxyhexafluoroisopropyl groups to serve as key intermediates. nih.govrsc.org These methods were designed to be more convenient and to circumvent the use of costly reagents like heptafluoroisopropyl iodide and avoid lengthy protection and deprotection steps in the synthetic pathway. nih.govrsc.org Additionally, investigations have been made into modifying the aliphatic amide moiety, where the introduction of different heteroatoms or functional groups was explored to enhance insecticidal activity. researchgate.net

Structure-Activity Relationship (SAR) Studies for Insecticidal Efficacy

Understanding how specific structural features of Flubendiamide analogues correlate with their biological activity is essential for rational pesticide design.

SAR studies have consistently highlighted the importance of the fluorinated group on the aniline (B41778) ring for high insecticidal activity. nih.gov When the heptafluoroisopropyl group was replaced with alkoxyhexafluoroisopropyl groups, the biological activity was found to be dependent on the nature of the alkoxy substituent. nih.gov

Key findings from these studies include:

Size of Substituents: The insecticidal activity against the oriental armyworm generally decreased as the size of the alkyl group (R) on the alkoxy moiety [-OC(CF3)2OR] increased. This suggests that steric bulk in this position is detrimental to activity. nih.gov

Electronic Effects: The introduction of small, electron-withdrawing substituents with terminal halide atoms or unsaturated groups, such as -CH2Cl or -CH2CN, often had a positive impact on insecticidal activity. nih.gov

Lipophilicity: A lipophilic substituent at the 4-position of the aromatic amine ring was found to be crucial for high activity. researchgate.net

The following table summarizes the larvicidal activity of selected Flubendiamide analogues with modifications on the alkoxy group against the oriental armyworm (Mythimna separata).

| Compound | Substituent (R) | Larvicidal Activity (%) at 0.156 mg/L | Reference |

|---|---|---|---|

| 8a | -CH3 | 53 | nih.gov |

| 8c | -CH2CH2CH3 | 10 | nih.gov |

| 8d | -CH(CH3)2 | 0 | nih.gov |

| 8g | -CH2Cl | 23 | nih.gov |

| 8h | -CH2CN | 70 | nih.gov |

| Flubendiamide | N/A | 73 | nih.gov |

Notably, compound 8h , with a cyanomethyl group, exhibited insecticidal activity nearly equivalent to that of Flubendiamide. nih.gov

The influence of stereochemistry on the biological activity of pesticides is a well-established principle. google.comessentialchemicalindustry.org Molecules can exist as various stereoisomers, such as enantiomers or diastereomers, and it is common for one isomer to be significantly more active than the others. google.com For diamide (B1670390) insecticides, chirality can have a major impact on insecticidal activity. mdpi.com In a study on chlorantraniliprole (B1668704) analogues, the R-configuration of a chiral center was found to be more active than the S-configuration or the racemic mixture. mdpi.com

Due to hindered rotation around single bonds (atropisomerism), particularly in sterically crowded molecules like substituted biphenyls or amides, distinct and stable conformers can exist. nih.govresearchgate.netwikipedia.org These atropisomers can exhibit different biological properties. nih.gov While the general principles of stereochemistry are critical in pesticide science, specific research detailing the stereochemical or atropisomeric influences on the activity of Flubendiamide (C22H18Cl2FNO) derivatives is not extensively covered in the provided sources. However, the potential for such influences is recognized as an important consideration in the design of new, more effective analogues. nih.govgoogle.com

Prodrug and Pro-insecticide Approaches for Flubendiamide

A pro-insecticide is a chemically modified, often inactive, form of an insecticide that is converted into the active toxicant within the target pest through metabolic processes. This approach can enhance the insecticide's properties, such as selectivity towards the target pest, systemic movement in plants, and can also reduce its impact on non-target organisms. The strategy relies on the unique enzymatic activities present in the target insect to release the active molecule.

While the concept of pro-insecticides is a recognized strategy in pesticide science, dedicated research on developing pro-insecticides specifically from Flubendiamide (C₂₂H₁₈Cl₂FNO) is not extensively documented in publicly available scientific literature. Theoretical approaches could involve masking the functional groups of the Flubendiamide molecule, such as the amide linkages, with moieties that are specifically cleaved by enzymes prevalent in lepidopteran pests.

For instance, structural modifications could be designed to be activated by insect-specific enzymes like cytochrome P450s or esterases, which are often involved in insecticide metabolism and resistance. A derivative could be synthesized to be less active upon application but become highly active once metabolized by the target insect larva. This would, in principle, increase its safety profile for beneficial insects or other non-target organisms that lack the specific activating enzymes.

Metabolism studies of Flubendiamide have identified several metabolites, such as des-iodo flubendiamide, which is formed by the loss of the iodine atom from the phthalic acid part of the molecule. medwinpublishers.comresearchgate.netresearchgate.net This particular metabolite is noted as toxicologically significant. researchgate.net However, the formation of this and other metabolites like flubendiamide-benzyl alcohol is a result of degradation and metabolic breakdown rather than an intentional pro-insecticide design strategy where an inactive compound is applied to be activated in the pest. who.intfao.org

Future research could explore the synthesis of Flubendiamide derivatives that remain stable in the environment and on the plant surface but are rapidly converted to the active form upon ingestion and metabolism by the target caterpillar, thereby maximizing efficacy and minimizing environmental exposure.

Conjugation and Bioconjugation Strategies (e.g., for targeted delivery in pests)

Conjugation in chemistry refers to the linking of two or more molecules. In the context of pesticides, bioconjugation is a strategy that involves attaching the pesticide molecule to another biomolecule, such as a peptide, antibody, or carbohydrate. The goal of such a strategy is often to improve the targeted delivery of the active substance to the pest, potentially increasing its efficacy and reducing the amount needed for control.

Specific research on the conjugation or bioconjugation of Flubendiamide for the purpose of targeted delivery in pests appears to be limited within the scope of published studies. While the principle is sound, its application to Flubendiamide has not been a significant focus of reported derivatization research.

Theoretically, Flubendiamide could be conjugated to a molecule that has a high affinity for a biological receptor unique to lepidopteran pests. For example, it could be linked to a peptide that binds to a specific protein in the insect's gut, leading to a more concentrated dose at the site of absorption. This would represent a sophisticated approach to enhancing its specificity and could be a fruitful area for future investigation.

It is important to distinguish such targeted delivery strategies from other instances where Flubendiamide is conjugated for different purposes. For example, Flubendiamide conjugated to Bovine Serum Albumin (BSA) is available commercially. creative-diagnostics.com However, this conjugate is not designed for insecticidal activity but is used as a synthetic antigen in immunoassays, such as ELISA, for the detection and quantification of Flubendiamide residues. creative-diagnostics.com

Furthermore, metabolic studies in mammals have shown that Flubendiamide can be metabolized through conjugation. In female rats, for example, Flubendiamide is metabolized by direct conjugation with glutathione (B108866). fao.org This is a detoxification pathway in the mammal, designed to neutralize and excrete the compound, and is distinct from a pro-active bioconjugation strategy aimed at enhancing targeted toxicity in pests. fao.org

The development of bioconjugation strategies for insecticides like Flubendiamide remains a complex but potentially rewarding field of research for creating next-generation pest control solutions with improved environmental and toxicological profiles.

Advanced Analytical Methodologies for Flubendiamide Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of Flubendiamide (B33115), enabling its separation from complex sample matrices. researchgate.net The choice of chromatographic technique is often dictated by the nature of the sample and the research objectives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant analytical method for the determination of Flubendiamide residues in food and environmental samples. researchgate.netscienceopen.com This technique offers high resolution and sensitivity, making it ideal for trace analysis.

Various studies have demonstrated the efficacy of HPLC for Flubendiamide analysis. For instance, a method was developed for the analysis of Flubendiamide and its primary metabolite, des-iodo Flubendiamide, in soil and water using reversed-phase HPLC with UV detection. masujournal.org This method achieved mean recoveries ranging from 88.01% to 92.29% for Flubendiamide in soil. masujournal.org Another study focused on developing an improved analytical method for Flubendiamide and its des-iodo metabolite in tomato and soil, utilizing HPLC with a mobile phase of acetonitrile (B52724) and water (60:40 v/v) and UV detection at 235 nm, which resulted in nearly 100% recovery. nih.gov

The selection of the stationary and mobile phases is crucial for achieving optimal separation. C18 columns are frequently employed as the stationary phase due to their hydrophobicity, which allows for effective separation of the relatively nonpolar Flubendiamide molecule. researchgate.netuva.es The mobile phase typically consists of a mixture of acetonitrile and water in varying proportions, with some methods incorporating additives like formic acid to improve peak shape and resolution. masujournal.orgresearchgate.net

Table 1: HPLC Methods for Flubendiamide Analysis

| Matrix | Extraction Solvent | HPLC Column | Mobile Phase | Detector | Recovery (%) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|---|---|

| Vegetables (Cabbage, Cauliflower, Brinjal, Chilli) | Acetonitrile | Reversed-phase C18 | Acetonitrile:Water (70:30, v/v) | UV (210 nm) | 90.21-97.92 | 0.1-0.5 mg/kg | researchgate.net |

| Soil and Water | Acetonitrile (soil), Ethyl acetate (B1210297) (water) | Reversed-phase C18 | Acetonitrile:Water (60:40, v/v) | UV (210 nm) | 88.01-92.29 (soil), 89.21-92.32 (water) | Not Specified | masujournal.org |

| Tomato and Soil | Acetonitrile | Not Specified | Acetonitrile:Water (60:40, v/v) | HPLC | ~100 | 0.01 mg/kg | nih.gov |

Gas Chromatography (GC)

While less common than HPLC for Flubendiamide analysis, Gas Chromatography (GC) serves as a valuable tool, particularly for separating volatile compounds. researchgate.net Its application in Flubendiamide research often involves the analysis of its degradation products. msu.ru A study on the photodegradation of Flubendiamide utilized a high-resolution time-of-flight mass spectrometer coupled to a gas chromatograph (GC-HRMS) for the identification of degradation products. msu.ru This research successfully identified fourteen novel degradation compounds, which were categorized into phthalimide (B116566) and related phthalic acid derivatives, fluorinated species, and other transformation products. msu.ru

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an emerging "green" analytical technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.orgwaters.com This method combines the advantages of both gas and liquid chromatography, offering high efficiency and speed. labioscientific.com SFC is particularly well-suited for the separation and purification of thermally labile and chiral molecules. wikipedia.org While specific research on the direct application of SFC for Flubendiamide analysis is not extensively detailed in the provided results, its utility in separating complex mixtures and its environmentally friendly nature suggest its potential for future Flubendiamide research, especially in the context of analyzing its various metabolites and degradation products in complex food matrices. labioscientific.comresearchgate.net

Mass Spectrometry-Based Detection and Characterization

Mass Spectrometry (MS) is an indispensable tool for the sensitive detection and structural elucidation of Flubendiamide and its metabolites. researchgate.netscienceopen.com When coupled with chromatographic techniques, it provides a powerful platform for trace analysis and comprehensive metabolite profiling.

LC-MS/MS for Trace Analysis and Metabolite Profiling (in environmental/agricultural samples)

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis of Flubendiamide in environmental and agricultural samples. scirp.orgnih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of Flubendiamide and its metabolites at very low concentrations. nih.gov

A sensitive method was developed for the determination of diamide (B1670390) insecticides, including Flubendiamide, in environmental water samples using dispersive solid-phase extraction combined with LC-MS/MS, achieving limits of detection as low as 0.01-0.03 ng/mL. nih.gov Another study investigating the degradation dynamics of Flubendiamide in cabbage and soil utilized LC-MS/MS to analyze the residues, demonstrating the method's capability to track the dissipation of the insecticide over time. scirp.orgscirp.org The analysis of Flubendiamide and its des-iodo metabolite in capsicum and grapes was also successfully carried out using LC-MS/MS, with the QuEChERS method employed for sample preparation. chesci.com

Metabolite profiling is another critical application of LC-MS/MS in Flubendiamide research. Studies have used this technique to identify and quantify major metabolites like des-iodo Flubendiamide in various matrices. nih.govchesci.com For instance, in a study on tomato, while Flubendiamide was detected, its metabolite des-iodo Flubendiamide was not found in the fruit samples. nih.gov

Table 2: LC-MS/MS Methods for Flubendiamide Analysis

| Matrix | Sample Preparation | Ionization Mode | Key Findings | Reference |

|---|---|---|---|---|

| Cabbage and Soil | Dispersive Solid Phase Extraction | ESI Negative | Degradation followed first-order kinetics with half-lives of 3.43-3.96 days in cabbage and 4.37-5.13 days in soil. | scirp.orgscirp.org |

| Environmental Water | Dispersive Solid Phase Extraction with MIL-101-NH2 | Not Specified | Achieved ultra-high sensitivity with LODs of 0.01-0.03 ng/mL. | nih.gov |

| Capsicum and Grapes | QuEChERS | MRM Mode | Validated method for simultaneous analysis of Flubendiamide and des-iodo Flubendiamide with recoveries of 70-120%. | chesci.com |

| Bee Pollen | Enhanced Matrix Removal-Lipid sorbent clean-up | Electrospray Ionization (ESI) | Quantification limit of 4 µg/kg, well below the maximum residue level. | uva.es |

GC-MS for Volatile Derivatives and Degradants

Gas Chromatography-Mass Spectrometry (GC-MS) plays a crucial role in identifying volatile derivatives and degradation products of Flubendiamide that may not be amenable to LC-MS analysis. msu.ru As previously mentioned, a study on the photocatalytic degradation of Flubendiamide effectively used GC-HRMS to identify a range of transformation products. msu.ru The identified compounds included phthalimide and related phthalic acid derivatives, as well as various fluorinated species, providing valuable insights into the environmental fate of Flubendiamide. msu.ru The use of GC-MS is essential for a comprehensive understanding of the complete degradation pathway of Flubendiamide under various environmental conditions.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) has emerged as a powerful alternative to traditional chromatography for the analysis of pesticides, including Flubendiamide. CE offers high separation efficiency, short analysis times, low consumption of solvents and samples, and operational simplicity. The separation in CE is based on the differential migration of analytes in an electric field within a narrow-bore capillary filled with an electrolyte solution (background electrolyte, BGE).

For neutral compounds like Flubendiamide, a modification known as Micellar Electrokinetic Chromatography (MEKC) is employed. In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration (CMC). These surfactants form micelles, which act as a pseudo-stationary phase. The neutral Flubendiamide molecule partitions between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on the differences in partitioning coefficients, allowing for the effective resolution of neutral analytes.

Research has demonstrated the successful application of MEKC for the determination of Flubendiamide. Key parameters optimized in these methods include the type and concentration of the surfactant (e.g., sodium dodecyl sulfate (B86663), SDS), the composition and pH of the buffer (e.g., borate (B1201080) or phosphate (B84403) buffer), the addition of an organic modifier (e.g., acetonitrile or methanol) to improve solubility and resolution, the applied voltage, and the detection wavelength (typically in the UV region).

The table below summarizes typical parameters from a research study applying MEKC for the analysis of Flubendiamide.

| Parameter | Condition/Value | Rationale |

|---|---|---|

| Instrument | Capillary Electrophoresis System with DAD | Standard instrumentation for CE analysis. |

| Capillary | Fused-silica, 50 µm i.d., 60.2 cm total length | Typical dimensions for achieving high efficiency. |

| Background Electrolyte (BGE) | 20 mM Sodium tetraborate, 50 mM SDS | Borate buffer maintains pH; SDS forms the micellar phase. |

| Organic Modifier | 20% (v/v) Acetonitrile | Improves analyte solubility and modifies migration time. |

| Applied Voltage | 25 kV (positive polarity) | Drives the electroosmotic flow and electrophoretic migration. |

| Detection Wavelength | 210 nm | Corresponds to a UV absorbance maximum for Flubendiamide. |

| Migration Time | ~8.5 min | Indicates a rapid analysis time. |

| Limit of Detection (LOD) | 0.05 mg/L | Demonstrates good sensitivity for the technique. |

Immunoanalytical Techniques (e.g., ELISA) for Detection

Immunoanalytical techniques, particularly the enzyme-linked immunosorbent assay (ELISA), provide a highly sensitive and specific method for detecting Flubendiamide, especially in large-scale environmental screening programs. These assays are based on the specific binding interaction between an antibody and its target antigen (Flubendiamide). The development of an immunoassay for a small molecule like Flubendiamide, which is a hapten, requires several key steps:

Hapten Synthesis: A derivative of Flubendiamide is synthesized by introducing a functional group (e.g., a carboxyl group) suitable for conjugation to a carrier protein. This is necessary because small molecules alone cannot elicit an immune response.

Immunogen Preparation: The synthesized hapten is covalently linked to a large carrier protein (e.g., Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH) to create an immunogen.

Antibody Production: The immunogen is used to immunize animals (typically mice or rabbits) to produce polyclonal or monoclonal antibodies that can specifically recognize Flubendiamide. Monoclonal antibodies are often preferred for their high specificity and batch-to-batch consistency.

Assay Development: A competitive ELISA format is most common. In this format, a coating antigen (hapten conjugated to a different protein, like Ovalbumin, OVA) is immobilized on the surface of a microtiter plate. The sample (containing unknown Flubendiamide) and a limited amount of anti-Flubendiamide antibody are added. Flubendiamide in the sample competes with the coating antigen for binding to the antibody. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is then added, followed by a substrate that produces a colorimetric signal. The signal intensity is inversely proportional to the concentration of Flubendiamide in the sample.

Research has successfully produced highly sensitive and specific monoclonal antibodies against Flubendiamide, leading to the development of robust ELISA methods for its detection in environmental water and agricultural samples.

| Parameter | Finding | Significance |

|---|---|---|

| Antibody Type | Monoclonal Antibody (mAb) | Ensures high specificity and reproducibility. |

| Assay Format | Indirect Competitive ELISA (ic-ELISA) | Standard, sensitive format for small molecule detection. |

| IC₅₀ Value | 0.35 ng/mL | Concentration causing 50% inhibition; indicates high sensitivity. |

| Linear Working Range | 0.08–1.5 ng/mL | The optimal concentration range for accurate quantification. |

| Limit of Detection (LOD) | 0.05 ng/mL (in buffer) | Demonstrates the excellent sensitivity of the assay. |

| Cross-Reactivity | <1% with other diamide insecticides and analogs | Shows high specificity for Flubendiamide. |

| Application | Screening of Flubendiamide in river water and cabbage | Proven utility for real-world environmental and food matrices. |

Sample Preparation Methodologies for Complex Matrices

Effective sample preparation is the most critical step in the residue analysis of Flubendiamide from complex environmental (soil, water) and agricultural (fruits, vegetables) matrices. The goal is to extract the analyte from the matrix and remove interfering co-extractives that could compromise the accuracy and sensitivity of the final analytical measurement. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely adopted technique for this purpose.

The standard QuEChERS protocol involves two main stages:

Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile, due to its ability to efficiently extract a wide range of pesticides with minimal co-extraction of nonpolar interferences like lipids. Salting-out is induced by adding salts like anhydrous magnesium sulfate (MgSO₄) to absorb water and sodium chloride (NaCl) or sodium acetate to promote phase separation.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents to remove specific interferences.

Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and some sugars.

Magnesium Sulfate (MgSO₄): Removes residual water.

Graphitized Carbon Black (GCB): Removes pigments like chlorophyll (B73375) and carotenoids. However, GCB can also adsorb planar molecules like Flubendiamide, so its use must be carefully optimized or replaced with newer sorbents.

C18 (Octadecylsilane): Removes nonpolar interferences like lipids.

Modifications to the original QuEChERS method are common to optimize recovery for Flubendiamide in specific matrices. For example, buffered QuEChERS versions (using acetate or citrate (B86180) buffers) are used to maintain a stable pH and protect base-sensitive pesticides, although Flubendiamide is stable under these conditions. For matrices with high pigment content, alternative sorbents like Z-Sep (zirconia-based) may be used in place of GCB to improve Flubendiamide recovery.